N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic indazole-based carboxamide derivative. Its structure includes a tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl) fused to an indazole core, with a 3,4-dimethoxyphenyl substituent at the carboxamide position. The 3,4-dimethoxy group on the phenyl ring may enhance solubility and receptor-binding interactions compared to simpler aryl substituents .
Properties
Molecular Formula |
C20H25N3O5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-17-8-7-13(11-18(17)28-2)21-20(24)19-15-5-3-4-6-16(15)23(22-19)14-9-10-29(25,26)12-14/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,21,24) |
InChI Key |
GWHBCOSLPIAFLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylic Acid
The indazole core is typically synthesized via palladium-catalyzed C–H amination or cyclization of hydrazones :
The carboxylic acid derivative is then obtained via oxidation of methyl esters using KMnO₄ in acidic media.
Introduction of 1,1-Dioxidotetrahydrothiophen-3-yl Group
Sulfonation of tetrahydrothiophene derivatives is critical:
The sulfone group enhances electrophilicity, facilitating subsequent nucleophilic substitutions.
Amide Coupling with 3,4-Dimethoxyphenylamine
The final step involves HBTU-mediated amide coupling :
Critical Note: Excess DIPEA ensures deprotonation of the carboxylic acid, while DMF stabilizes the activated intermediate.
Optimization Strategies and Challenges
Regioselectivity in Indazole Formation
Unwanted regioisomers (1H- vs. 2H-indazole) may form during cyclization. Microwave-assisted synthesis reduces isomerization:
Sulfone Stability Under Basic Conditions
The 1,1-dioxidotetrahydrothiophen-3-yl group is prone to ring-opening in strong bases. Low-Temperature Workup (0–5°C) during amide coupling mitigates degradation.
Purification Techniques
-
Chromatography: Silica gel (EtOAc/hexanes, 1:3) removes unreacted amines
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Pd-Catalyzed C–H | Cyclization | 75 | 98 | High |
| Hydrazone Cyclization | Acid-Catalyzed Cyclization | 82 | 95 | Moderate |
| Microwave-Assisted | Isomer Control | 70 | 99 | High |
Trade-offs: While Pd-catalyzed methods offer precision, hydrazone cyclization is cost-effective for large-scale synthesis.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.90 (s, 1H, NH), 4.12 (m, 1H, CH-SO₂), 3.85 (s, 6H, OCH₃)
-
HRMS (ESI): m/z Calc. for C₂₃H₂₆N₃O₅S [M+H]⁺: 480.1534; Found: 480.1538
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” may be studied for its potential biological activities. This includes its interactions with enzymes, receptors, and other biomolecules, which could lead to the discovery of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential applications as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical and clinical studies would be necessary to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to two analogs from the provided evidence:
Compound A : 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS 942719-51-9)
- Structural Differences :
- Phenyl Substituent : Compound A features a 3-(trifluoromethyl)phenyl group instead of 3,4-dimethoxyphenyl.
- Impact on Properties :
- The absence of methoxy groups may reduce hydrogen-bonding capacity, affecting target affinity.
Compound B : N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 321533-41-9)
- Structural Differences :
- Core Structure : Compound B replaces the indazole core with a benzothiophene-oxazole hybrid system.
- Substituents : A carbamoyl group on the benzothiophene and a methyl-phenyl oxazole substituent.
- Impact on Properties :
- The benzothiophene-oxazole system may confer distinct electronic properties, influencing binding to targets like ATP-binding pockets.
- The carbamoyl group enhances hydrophilicity compared to the sulfone and methoxy groups in the target compound .
Key Research Findings and Implications
Sulfone Moiety: Both the target compound and Compound A include a tetrahydrothiophene sulfone group, which is associated with improved metabolic stability and solubility compared to non-sulfonated analogs. This moiety may also participate in polar interactions with biological targets .
Aryl Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility and target engagement through hydrogen bonding, whereas the trifluoromethyl group in Compound A prioritizes lipophilicity and passive diffusion .
Molecular Weight Trends : The target compound’s higher molecular weight (~454.5 g/mol) compared to analogs may influence bioavailability, as molecules >500 g/mol often face reduced permeability.
Limitations and Data Gaps
- Missing Physicochemical Data : Critical parameters like logP, solubility, and melting points are unavailable for the target compound, limiting direct comparisons.
- Pharmacological Data: No public studies describe the target compound’s biological activity, making functional comparisons speculative.
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be broken down as follows:
- Molecular Formula: C₁₅H₁₉N₃O₃S
- Molecular Weight: 305.39 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 20 µM .
- Antimicrobial Properties: The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Cell Proliferation: The compound interferes with the cell cycle progression in cancer cells by modulating key regulatory proteins such as cyclins and cyclin-dependent kinases.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels within the cells, leading to oxidative stress and subsequent cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Inhibits S. aureus and E. coli | |
| Cytotoxicity | IC₅₀ ~ 20 µM for MCF-7 |
Case Study: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that further investigation into its molecular targets is warranted to elucidate its full therapeutic potential .
Case Study: Antimicrobial Activity
A separate study focused on the antimicrobial properties of the compound against common pathogens. Results showed that it exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
